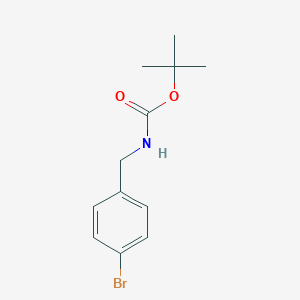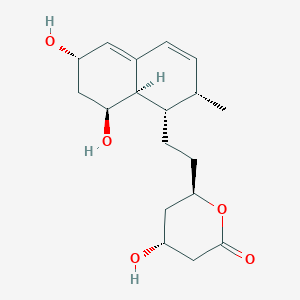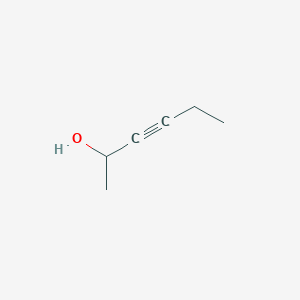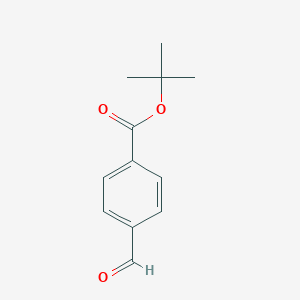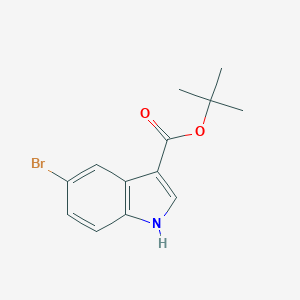
tert-Butyl 5-bromo-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 5-bromo-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 1033265-51-8 . It has a molecular weight of 296.16 . It is a solid substance under normal conditions and should be stored under an inert atmosphere . It is also known as N-Boc-5-bromoindole .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 5-bromo-1H-indole-3-carboxylate” is C13H14BrNO2 . The InChI code for this compound is 1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 .Chemical Reactions Analysis
N-Boc-5-bromoindole, a related compound, can undergo a Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine . N-Boc-5-bromoindole is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .Physical And Chemical Properties Analysis
“tert-Butyl 5-bromo-1H-indole-3-carboxylate” is a white to light yellow powder or crystal . The melting point of this compound ranges from 56.0 to 60.0 °C .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives have shown potential in combating microbes . Their unique structure allows them to interact with various biological targets, making them effective in this field .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .
Antiviral Applications
Indole derivatives possess antiviral activities . Specific derivatives have been prepared and reported as antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .
Antioxidant Applications
Indole derivatives have demonstrated antioxidant activities . This means they can neutralize harmful free radicals in the body, potentially preventing various health issues .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic activities, making them a promising area of research for new diabetes treatments .
Antimalarial Applications
Indole derivatives have been used in the treatment of malaria . Their antimalarial activities have made them a valuable tool in the fight against this disease .
Mécanisme D'action
Target of Action
Tert-Butyl 5-bromo-1H-indole-3-carboxylate, also known as N-Boc-5-bromoindole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl 5-bromo-1H-indole-3-carboxylate. For instance, storage conditions can affect the compound’s stability . .
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves, eye protection, face protection, and washing thoroughly after handling . If skin or eye irritation occurs or persists, medical advice or attention should be sought .
Propriétés
IUPAC Name |
tert-butyl 5-bromo-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCLXRQHVKTSSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647745 |
Source


|
| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-1H-indole-3-carboxylate | |
CAS RN |
1033265-51-8 |
Source


|
| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



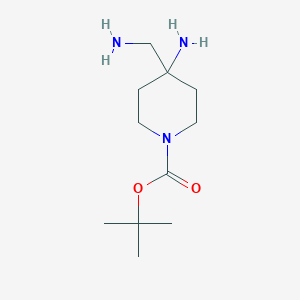

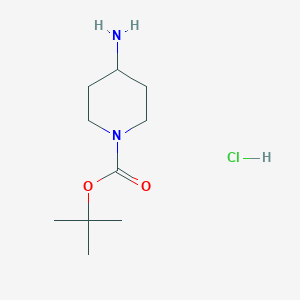
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
